N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a benzodioxole moiety, a chlorophenyl group, and a thienopyrimidine core, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves multiple steps, including the formation of the benzodioxole and thienopyrimidine cores, followed by their coupling. Key reagents and conditions include:
Palladium-catalyzed C-N cross-coupling: This step involves the use of PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Copper-catalyzed coupling: Utilizes CuI, K3PO4, and N,N′-dimethylethylenediamine in toluene at reflux.
Bromination: N-bromosuccinimide (NBS) in DMF at 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The thienopyrimidine core can be reduced using suitable reducing agents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety may yield carboxylic acids, while reduction of the thienopyrimidine core may produce corresponding alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential anticancer properties, particularly in targeting glucose-starved tumor cells.
Biology: It is used in studies related to mitochondrial function and cancer metabolism.
Industry: The compound’s unique structure makes it a candidate for developing new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves:
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is unique due to its combination of a benzodioxole moiety, a chlorophenyl group, and a thienopyrimidine core. This structure provides distinct chemical properties and potential biological activities not found in similar compounds.
Properties
Molecular Formula |
C27H26ClN3O5S |
---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C27H26ClN3O5S/c28-20-6-4-5-19(13-20)16-31-21-10-12-37-25(21)26(33)30(27(31)34)11-3-1-2-7-24(32)29-15-18-8-9-22-23(14-18)36-17-35-22/h4-6,8-10,12-14H,1-3,7,11,15-17H2,(H,29,32) |
InChI Key |
JCIMAPHRCLXYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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